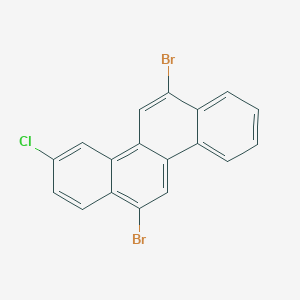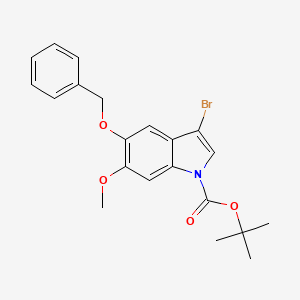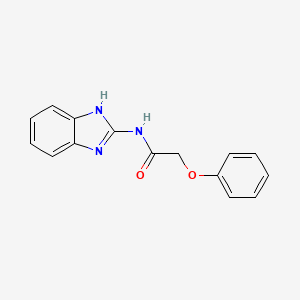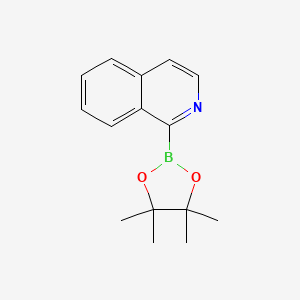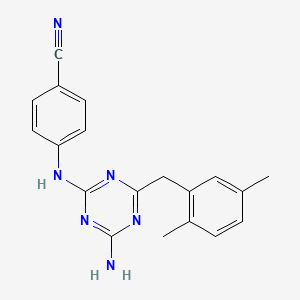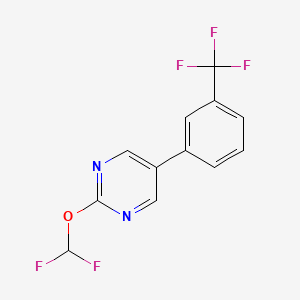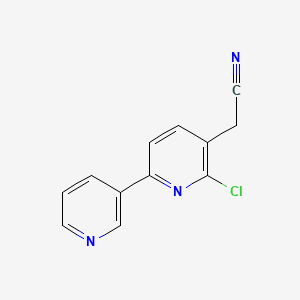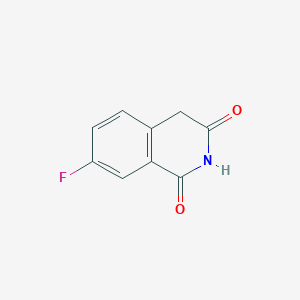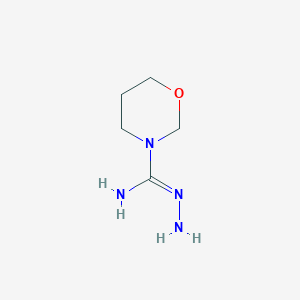
1,3-Oxazinane-3-carboximidhydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Oxazinane-3-carboximidhydrazide is a heterocyclic compound with the molecular formula C₅H₁₂N₄O. It is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Oxazinane-3-carboximidhydrazide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with oxazinane precursors can yield the desired compound. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended use.
化学反应分析
Types of Reactions
1,3-Oxazinane-3-carboximidhydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazinane derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the oxazinane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Amines, thiols; often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinane derivatives with hydroxyl or carbonyl groups, while reduction can produce hydrazine derivatives.
科学研究应用
1,3-Oxazinane-3-carboximidhydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its medicinal applications includes exploring its role as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.
作用机制
The mechanism by which 1,3-oxazinane-3-carboximidhydrazide exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, depending on the compound’s structure and functional groups. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or modulation of signal transduction pathways.
相似化合物的比较
1,3-Oxazinane-3-carboximidhydrazide can be compared with other similar compounds, such as:
1,3-Oxazolidine-3-carboximidhydrazide: Similar in structure but with different ring size and properties.
1,3-Thiazine-3-carboximidhydrazide: Contains a sulfur atom in the ring, leading to different chemical reactivity and applications.
1,3-Dioxane-3-carboximidhydrazide: Features an oxygen atom in the ring, which affects its stability and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of the hydrazide group, which imparts distinct chemical and biological properties.
属性
分子式 |
C5H12N4O |
|---|---|
分子量 |
144.18 g/mol |
IUPAC 名称 |
N'-amino-1,3-oxazinane-3-carboximidamide |
InChI |
InChI=1S/C5H12N4O/c6-5(8-7)9-2-1-3-10-4-9/h1-4,7H2,(H2,6,8) |
InChI 键 |
JUXIEOFTEACODZ-UHFFFAOYSA-N |
手性 SMILES |
C1CN(COC1)/C(=N/N)/N |
规范 SMILES |
C1CN(COC1)C(=NN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
